molecular formula C17H21N3O4 B5179595 5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5179595
M. Wt: 331.4 g/mol
InChI Key: MDHATLSQVXVGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound with a unique structure that combines a diethylamino group, an ethoxyphenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves a multi-step process. The initial step often includes the formation of the diazinane trione core, followed by the introduction of the ethoxyphenyl and diethylamino groups through various organic reactions. Common reagents used in these reactions include ethyl chloroformate, diethylamine, and phenol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or ethoxyphenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require catalysts and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, and it is being explored as a lead compound in drug discovery programs.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of 5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Uniqueness: 5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds like dichloroaniline, this compound’s structure allows for more complex interactions and applications, making it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-4-20(5-2)12-8-7-11(14(10-12)24-6-3)9-13-15(21)18-17(23)19-16(13)22/h7-10H,4-6H2,1-3H3,(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHATLSQVXVGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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